2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine
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Overview
Description
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a fluorophenyl group and a pyridinyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then cyclized with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
823796-10-7 |
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Molecular Formula |
C17H15FN4 |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H15FN4/c1-22(2)17-14(12-7-9-19-10-8-12)11-20-16(21-17)13-5-3-4-6-15(13)18/h3-11H,1-2H3 |
InChI Key |
LUKIHRVLYAHITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=NC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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